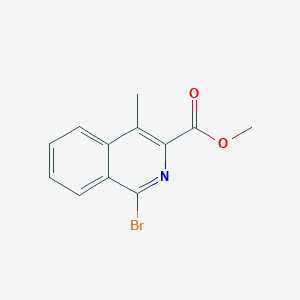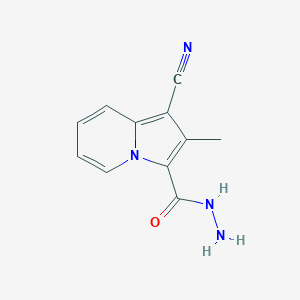![molecular formula C10H10FNO B13122109 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a fluorinated derivative of the benzo[c]azepinone family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom in its structure often enhances its biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzylamine.
Cyclization: The precursor undergoes cyclization with a suitable reagent, often involving a condensation reaction with a carbonyl compound.
Hydrogenation: The intermediate product is then subjected to hydrogenation to form the tetrahydro structure.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and hydrogenation steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism by which 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially altering their activity.
Pathways Involved: Modulation of signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one: Lacks the fluorine atom, resulting in different biological activity.
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Chlorine substitution instead of fluorine, leading to variations in reactivity and stability.
Uniqueness:
Fluorine Substitution: The presence of fluorine enhances metabolic stability and often increases biological activity compared to non-fluorinated analogs.
Biological Activity: Exhibits unique interactions with biological targets due to the electronic effects of the fluorine atom.
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10FNO/c11-9-5-1-3-8-7(9)4-2-6-12-10(8)13/h1,3,5H,2,4,6H2,(H,12,13) |
InChI Key |
NENCWNOLIUBPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)




![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)



![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)




